

Application Notes and Protocols for Dihydromyricetin-Based Therapeutic Development

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Compound of Interest

Compound Name: Dihydromollugin

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These application notes provide a comprehensive overview of the biological activities of Dihydromyricetin (DHM), a promising flavonoid compound for therapeutic development. The following sections detail its mechanism of action in cancer and inflammation, quantitative data on its efficacy, and detailed protocols for key in vitro assays.

Introduction

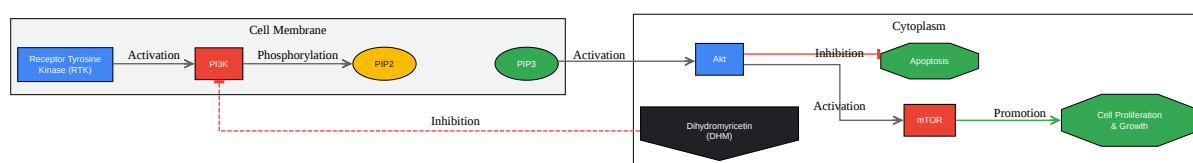
Dihydromyricetin (DHM), a natural flavonoid extracted from *Ampelopsis grossedentata*, has demonstrated significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have shown that DHM can inhibit the growth of various cancer cells and suppress inflammatory responses by modulating key cellular signaling pathways.[3] These application notes are intended to serve as a guide for researchers developing DHM-based therapeutics.

Anti-Cancer Activity of Dihydromyricetin

DHM exhibits multi-faceted anti-tumor effects, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[1] Its mechanisms of action are largely attributed to its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways in DHM's Anti-Cancer Effect

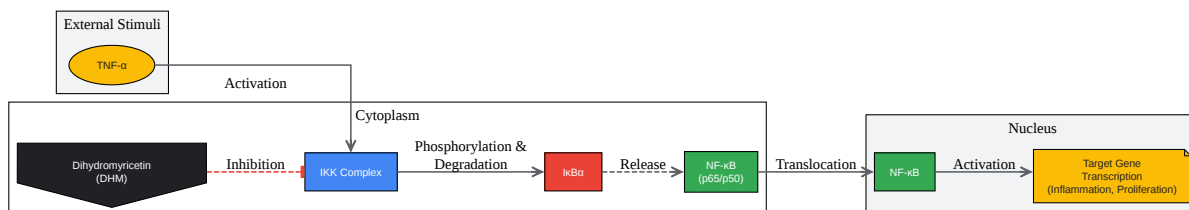
1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. DHM has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][5] This inhibition promotes apoptosis and reduces cancer cell viability.

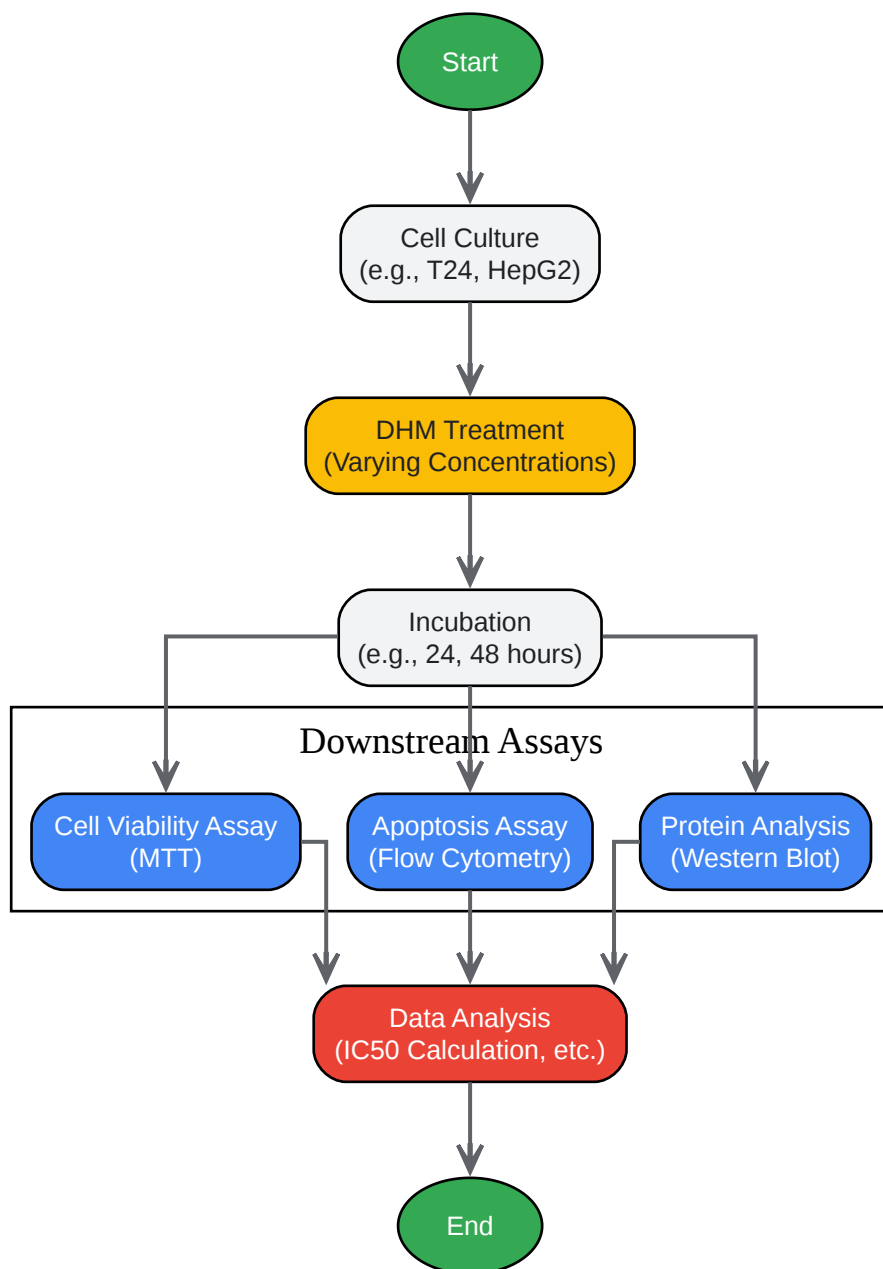


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Caption: PI3K/Akt signaling pathway and the inhibitory action of Dihydromyricetin.

2. NF- κ B Signaling Pathway: Nuclear Factor-kappa B (NF- κ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In cancer cells, the NF- κ B pathway is often constitutively active, promoting chronic inflammation and cell proliferation. DHM has been shown to suppress the activation of NF- κ B by preventing the degradation of its inhibitor, I κ B α , and inhibiting the nuclear translocation of the p65 subunit.[6][7]





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